Erythromycin thiocyanate

Übersicht

Beschreibung

This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of gram-positive and gram-negative bacteria . Erythromycin thiocyanate is often used as an intermediate in the synthesis of other macrolide antibiotics such as azithromycin and clarithromycin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Erythromycinthiocyanat umfasst in der Regel die folgenden Schritte :

Waschen: Das rohe Erythromycinthiocyanat-Produkt wird bei 40-60 °C mit gereinigtem Wasser gewaschen.

Auflösen: Das gewaschene Produkt wird bei 38-48 °C in Aceton gelöst, wobei das Acetonvolumen das 1-4-fache des Rohprodukts beträgt.

pH-Einstellung: Der pH-Wert wird mit einer alkalischen Lösung auf 9,0-10,5 eingestellt.

Phasentrennung: Die Lösung wird mit gesättigter Natriumchloridlösung gewaschen, und die Wasserphase wird verworfen.

Thiocyanat-Zugabe: Thiocyanat wird zur Acetonlösung gegeben, gefolgt von Ansäuerung, Kristallisation, Filtration, Waschen mit gereinigtem Wasser und Trocknung, um das endgültige Erythromycinthiocyanat-Produkt zu erhalten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Erythromycinthiocyanat unter Verwendung von großtechnischen Fermentationsprozessen mit Saccharopolyspora erythraea hergestellt. Die Fermentationsbrühe wird verarbeitet, um Erythromycin zu extrahieren, das dann über die oben genannten Schritte in Erythromycinthiocyanat umgewandelt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erythromycinthiocyanat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Häufig mit Thiocyanationen zur Bildung von Erythromycinthiocyanat.

Hydrolyse: Unter sauren Bedingungen kann Erythromycinthiocyanat zu Erythromycin und Thiocyansäure hydrolysieren.

Häufige Reagenzien und Bedingungen:

Aceton: Wird als Lösungsmittel im Auflösungsschritt verwendet.

Natriumchlorid: Wird zur Phasentrennung verwendet.

Thiocyanatsalze: Werden für den Thiocyanat-Zugabe-Schritt verwendet.

Hauptprodukte:

Erythromycinthiocyanat: Das Hauptprodukt, das aus der Reaktion von Erythromycin mit Thiocyanat gebildet wird.

Wissenschaftliche Forschungsanwendungen

Erythromycinthiocyanat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter :

Chemie: Wird als Zwischenprodukt bei der Synthese anderer Makrolidantibiotika verwendet.

Biologie: Wird auf seine antibakteriellen Eigenschaften und seine Rolle bei der Hemmung der Proteinsynthese in Bakterien untersucht.

Medizin: Wird bei der Entwicklung von Antibiotika zur Behandlung bakterieller Infektionen verwendet, insbesondere bei Patienten mit Penicillinallergie.

Industrie: Wird bei der großtechnischen Herstellung von Erythromycin-Derivaten wie Azithromycin und Clarithromycin eingesetzt.

5. Wirkmechanismus

Erythromycinthiocyanat übt seine antibakteriellen Wirkungen aus, indem es die Proteinsynthese in empfindlichen Bakterien hemmt. Es bindet an das 23S-ribosomale RNA-Molekül in der 50S-Untereinheit bakterieller Ribosomen und verhindert die Translokation von Aminosäuren während der Translation und Assemblierung von Proteinen . Diese Hemmung der Proteinsynthese führt letztendlich zum bakteriostatischen Effekt von Erythromycinthiocyanat .

Wirkmechanismus

Erythromycin thiocyanate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of amino acids during translation and assembly of proteins . This inhibition of protein synthesis ultimately leads to the bacteriostatic effect of this compound .

Vergleich Mit ähnlichen Verbindungen

Erythromycinthiocyanat gehört zur Gruppe der Makrolidantibiotika, zu denen ähnliche Verbindungen wie :

Azithromycin: Bekannt für seine verbesserte Säurestabilität und längere Halbwertszeit im Vergleich zu Erythromycin.

Clarithromycin: Besitzt eine verbesserte antibakterielle Aktivität und bessere pharmakokinetische Eigenschaften.

Roxithromycin: Ähnlich wie Erythromycin, jedoch mit verbesserter Bioverfügbarkeit nach oraler Verabreichung und weniger gastrointestinalen Nebenwirkungen.

Einzigartigkeit: Erythromycinthiocyanat ist einzigartig aufgrund seiner spezifischen Verwendung als Zwischenprodukt bei der Synthese anderer Makrolidantibiotika. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einer wertvollen Verbindung in der pharmazeutischen Industrie .

Biologische Aktivität

Erythromycin thiocyanate is a macrolide antibiotic derived from the fermentation of the actinomycete Streptomyces erythreus. It is known for its broad-spectrum antimicrobial activity, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, resistance patterns, and relevant case studies.

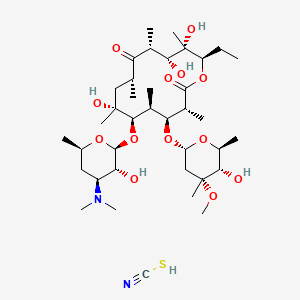

- Chemical Formula : C₃₈H₆₈N₂O₁₃S

- CAS Number : 7704-67-8

- Molecular Weight : 793.02 g/mol

- IUPAC Name : (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; sulfanylformonitrile.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation and thereby preventing the growth and replication of bacterial cells. This mechanism is similar to that of other macrolide antibiotics.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against gram-positive and some gram-negative bacteria. |

| Antiviral | Exhibits activity against certain viruses (e.g., influenza). |

| Immunomodulatory | Influences inflammatory responses and immune cell function. |

Antimicrobial Spectrum

This compound has demonstrated efficacy against a variety of pathogens:

Gram-positive Bacteria

- Staphylococcus aureus

- Streptococcus pneumoniae

Gram-negative Bacteria

- Escherichia coli

- Klebsiella pneumoniae

Case Study Insights

In a retrospective study analyzing antibiotic resistance patterns in Uganda from January 2016 to December 2018 involving 3,092 microbiology records:

- High resistance rates were observed among common pathogens such as E. coli and K. pneumoniae, with significant resistance to erythromycin noted (Byarugaba et al., 2011a) .

Another study focusing on livestock highlighted that 35% of Enterococci and 46% of E. coli isolates from food-producing animals were resistant to erythromycin .

Resistance Patterns

Despite its effectiveness, the emergence of resistance to this compound poses challenges in clinical settings:

- Resistance mechanisms include methylation of adenine residues in rRNA and efflux pump activity.

- A notable increase in multi-drug resistant strains has been documented in various studies across different regions .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inhibition of mRNA Splicing : It has been shown to inhibit mammalian mRNA splicing processes .

- Impact on Cell Cycle : Studies indicate potential effects on cell cycle regulation and apoptosis pathways in certain cancer cell lines .

- Inflammatory Response Modulation : this compound also influences inflammatory pathways such as NF-kB and MAPK/ERK signaling .

Table: Summary of Research Findings

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRTEYLDPNZHR-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858755 | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-67-8 | |

| Record name | Erythromycin thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.